(3R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
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Overview
Description
(3R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound that features a six-membered ring containing sulfur and nitrogen atoms The compound is characterized by its unique structural configuration, which includes a methyl group at the third position and a phenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a sulfur-containing reagent, followed by cyclization to form the thiazinane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
(3R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: Similar in structure but with a five-membered ring.
Thiazines: Compounds with a six-membered ring containing sulfur and nitrogen but different substituents.
Sulfonamides: Contain sulfur and nitrogen but differ in their overall structure and functional groups.
Uniqueness
(3R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
(3R)-3-methyl-6-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(15(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m1/s1 |
InChI Key |
LYUTUWGGXRPXEP-BFHBGLAWSA-N |
Isomeric SMILES |
C[C@@H]1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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